TRV-120027 was developed by Trevena, Inc., and is currently classified under investigational drugs. The compound is part of a broader category of angiotensin receptor blockers, which are utilized in the treatment of hypertension and heart failure. Its chemical formula is , and it has a molecular weight of approximately 926.09 g/mol .
The synthesis of TRV-120027 involves solid-phase peptide synthesis techniques, which allow for the assembly of the peptide chain in a stepwise manner. Key parameters in the synthesis include:
TRV-120027 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The structure includes:
TRV-120027 primarily engages in receptor-mediated signaling pathways. Its chemical interactions can be summarized as follows:
The mechanism of action of TRV-120027 is characterized by its biased agonism at the AT1R:
The physical and chemical properties of TRV-120027 are crucial for understanding its behavior in biological systems:
TRV-120027 has been investigated primarily for its applications in treating cardiovascular conditions:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7